Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Overview
Description
Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a dimethylamino group, and an ethyl ester group attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used to build various organic heterocycles .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2603 and should be stored at 0-8°C .
Result of Action
It’s known that cyanoacetamide derivatives have drawn the attention of biochemists due to the diverse biological activities reported for many of its derivatives .
Action Environment
It’s known that the compound should be stored at 0-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate typically involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with ethyl cyanoacetate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and dimethylamino groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with hydrazine to form pyrazole derivatives.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used as bases in substitution reactions.
Solvents: Ethanol, DMF, and acetonitrile are frequently used solvents.
Catalysts: Palladium catalysts may be used in certain coupling reactions.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as pyrazoles and pyrimidines, which are of interest in medicinal chemistry .
Scientific Research Applications
Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate.
3-Dimethylamino-2-aroyl-propenenitrile: Another precursor used in the synthesis.
Pyrazole Derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 3-cyano-4-(dimethylamino)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)10-8(7-12)9(14(2)3)5-6-13-10/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALXYCDNIMLBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215726 | |
Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-89-4 | |
Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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